![molecular formula C19H20N2O2 B14597934 3-[1-(2-Benzyl-2-phenylhydrazinylidene)ethyl]oxolan-2-one CAS No. 61148-55-8](/img/structure/B14597934.png)
3-[1-(2-Benzyl-2-phenylhydrazinylidene)ethyl]oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(2-Benzyl-2-phenylhydrazinylidene)ethyl]oxolan-2-one is an organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Benzyl-2-phenylhydrazinylidene)ethyl]oxolan-2-one typically involves the reaction of benzyl phenylhydrazine with ethyl oxalyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as acetone, and the product is obtained through a series of purification steps including crystallization and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-Benzyl-2-phenylhydrazinylidene)ethyl]oxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
3-[1-(2-Benzyl-2-phenylhydrazinylidene)ethyl]oxolan-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[1-(2-Benzyl-2-phenylhydrazinylidene)ethyl]oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(2-Phenylhydrazinylidene)ethyl]oxolan-2-one
- 3-[1-(2-Benzylhydrazinylidene)ethyl]oxolan-2-one
Uniqueness
3-[1-(2-Benzyl-2-phenylhydrazinylidene)ethyl]oxolan-2-one is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its benzyl and phenyl groups contribute to its stability and potential biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
61148-55-8 |
|---|---|
Molecular Formula |
C19H20N2O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
3-[N-(N-benzylanilino)-C-methylcarbonimidoyl]oxolan-2-one |
InChI |
InChI=1S/C19H20N2O2/c1-15(18-12-13-23-19(18)22)20-21(17-10-6-3-7-11-17)14-16-8-4-2-5-9-16/h2-11,18H,12-14H2,1H3 |
InChI Key |
WRFYMADGNHZNPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NN(CC1=CC=CC=C1)C2=CC=CC=C2)C3CCOC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


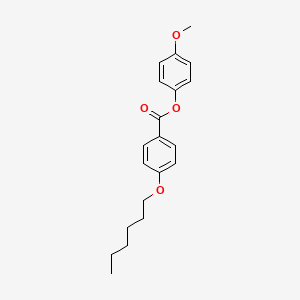

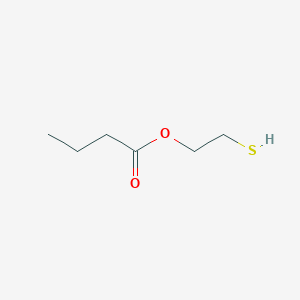
![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}acetamide](/img/structure/B14597869.png)
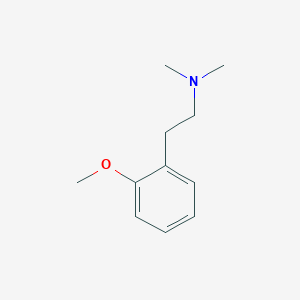
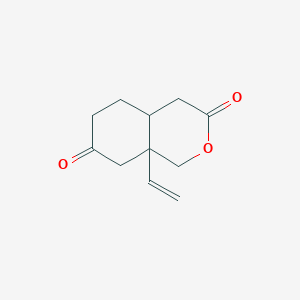
![Cycloheptanone, 2-[(3-nitrophenyl)methylene]-](/img/structure/B14597883.png)
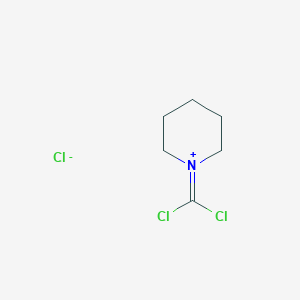
![6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-carbaldehyde](/img/structure/B14597900.png)
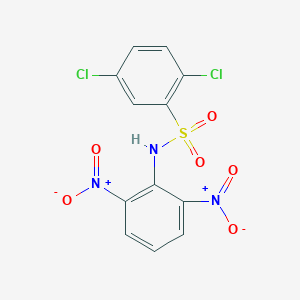
![S-[(Furan-2-yl)methyl] furan-2-carbothioate](/img/structure/B14597911.png)



